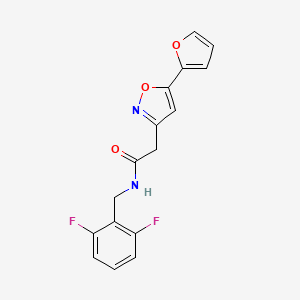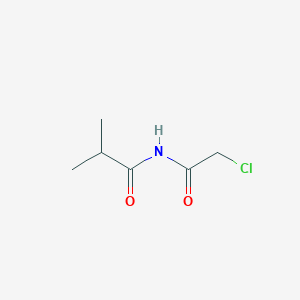![molecular formula C19H20N2O3S2 B2360857 N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(éthylsulfonyl)benzamide CAS No. 886921-79-5](/img/structure/B2360857.png)
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(éthylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound features a benzamide core substituted with an ethylsulfonyl group and an isopropylbenzo[d]thiazol-2-yl moiety
Applications De Recherche Scientifique
4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
Target of Action
The primary target of the compound 4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is the enzyme HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the Human Immunodeficiency Virus Type 1 (HIV-1), making it a key target for antiretroviral therapy .
Mode of Action
4-(Ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide interacts with HIV-1 RT in a manner that inhibits the enzyme’s function . The compound binds to the allosteric center of RT, which results in an uncompetitive inhibition mode . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding .
Biochemical Pathways
The inhibition of HIV-1 RT by 4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide affects the viral replication pathway . By inhibiting RT, the compound prevents the conversion of viral RNA into DNA, a critical step in the replication of HIV-1 . This disruption of the viral replication pathway leads to a decrease in the production of new virus particles .
Result of Action
The molecular and cellular effects of 4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide’s action include the inhibition of HIV-1 RT and the subsequent decrease in viral replication . This leads to a reduction in the viral load within the host, which can help to manage the progression of HIV-1 infection .
Analyse Biochimique
Biochemical Properties
Compounds with similar structures have been found to interact with enzymes and proteins . For instance, some benzo[d]thiazol-2-yl compounds have been shown to inhibit HIV-1 RT, a key enzyme in the replication of HIV
Cellular Effects
Similar compounds have been shown to have significant effects on various types of cells . For example, some benzo[d]thiazol-2-yl compounds have been found to inhibit the replication of HIV-1 in cells
Molecular Mechanism
Similar compounds have been found to inhibit HIV-1 RT through a non-competitive inhibition mechanism . This suggests that 4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide may also exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic synthesis. One common approach begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the isopropyl group. The ethylsulfonyl group is then added through sulfonation reactions. The final step involves the formation of the benzamide linkage through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Known for its photonic properties and used in fluorescent probes.
6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol: Utilized as a corrosion inhibitor.
Uniqueness
4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit HIV-1 reverse transcriptase with high specificity and potency highlights its potential as a therapeutic agent .
Propriétés
IUPAC Name |
4-ethylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-4-26(23,24)15-8-5-13(6-9-15)18(22)21-19-20-16-10-7-14(12(2)3)11-17(16)25-19/h5-12H,4H2,1-3H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMAPSDBVBQTFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2360776.png)
![(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2360777.png)



![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2360785.png)
![N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2360788.png)
![7,9-Dibromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B2360789.png)
![ethyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2360790.png)

![(E)-3-([1,1'-biphenyl]-4-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2360792.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2360794.png)

![(2R)-6-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/new.no-structure.jpg)
